molecular formula C21H23N3O4 B7178741 N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B7178741
M. Wt: 381.4 g/mol
InChI Key: WLNRIRVAZZCRBM-UHFFFAOYSA-N
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Description

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a piperidine moiety, and a carboxamide group

Properties

IUPAC Name

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(12-22-21(26)15-8-9-18-19(11-15)28-14-27-18)23-16-5-4-10-24(13-16)17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,12-14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNRIRVAZZCRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and various nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperidine moiety.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Biological Studies: It can be used in studies to understand its biological activity, including its effects on cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-1-phenylpiperidin-3-yl] sulfonamides: These compounds share the piperidine moiety and have similar pharmacological properties.

    Indole Derivatives: Compounds containing the indole ring system, which also exhibit a wide range of biological activities.

    Piperidine Derivatives: A broad class of compounds that include various substituted piperidines with diverse pharmacological applications.

Uniqueness

N-[2-oxo-2-[(1-phenylpiperidin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its benzodioxole ring, piperidine moiety, and carboxamide group. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities and applications in medicinal chemistry and pharmacology.

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